Coenzyme A trilithium salt

Catalog No.
S804390
CAS No.
18439-24-2
M.F
C21H33Li3N7O16P3S
M. Wt
785.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme A trilithium salt

CAS Number

18439-24-2

Product Name

Coenzyme A trilithium salt

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C21H33Li3N7O16P3S

Molecular Weight

785.4 g/mol

InChI

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1

InChI Key

QSCBPHBAFBVXRK-FFKZSOHASA-K

SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O

Synonyms

CoA Trilithium Salt; Trilithium Coenzyme A;

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O

Cofactor in Enzymatic Reactions:

CoA functions as an essential cofactor in numerous enzymatic reactions, particularly those involving the transfer of acetyl groups. These reactions play a vital role in various metabolic pathways, including:

  • Fatty acid metabolism: CoA is involved in the breakdown and synthesis of fatty acids, which are the primary source of energy for cells .
  • Carbohydrate metabolism: CoA participates in the conversion of pyruvate into acetyl-CoA, a crucial step in the citric acid cycle, which generates energy through cellular respiration .
  • Amino acid metabolism: CoA is involved in the breakdown of certain amino acids and the biosynthesis of others .

Research Tool in Biochemical Assays:

Due to its role in various metabolic pathways, CoA trilithium salt serves as a valuable tool in several biochemical assays:

  • Standard Curve Generation: CoA trilithium salt can be used to generate standard curves in kinetic assays to measure the activity of enzymes involved in acetyl transfer reactions, such as Gcn5 acylation .
  • Cofactor in Enzyme Activity Assays: CoA trilithium salt can be utilized as a cofactor in assays measuring the activity of enzymes that require CoA for their function, such as those involved in the production of NADH and NADPH, essential electron carriers in cellular metabolism .

Applications in Cell Biology Research:

CoA trilithium salt finds applications in cell biology research areas like:

  • Studying the CoA Pathway and T-Cell Anti-Tumor Immunity: Research has explored the effects of CoA pathway modulation on T-cell anti-tumor immunity in mouse models, providing insights into potential cancer immunotherapies .

Coenzyme A trilithium salt is a vital biochemical compound that serves as a cofactor in numerous enzymatic reactions, particularly those involving acetyl transfer and fatty acid metabolism. Its chemical formula is C21H33Li3N7O16P3S, and it has a molecular weight of approximately 785.33 g/mol. The compound is recognized for its role in facilitating the removal of lipid peroxides and promoting the repair of plasma membranes through the activation of phospholipid synthesis . Coenzyme A trilithium salt is highly soluble in water and appears as a white crystalline powder that is very hygroscopic, necessitating careful storage conditions, typically at -20°C under an inert atmosphere such as argon .

CoA's key function lies in its thiol group. The -SH group readily forms a thioester bond with the carbonyl carbon (C=O) of acetate, creating Acetyl-CoA. This "activated" acetate is then transferred to various enzymes involved in diverse metabolic pathways [].

CoA trilithium salt is generally considered non-toxic []. However, as with any laboratory chemical, standard safety practices should be followed to avoid inhalation, ingestion, or skin contact.

, primarily acting as a cofactor for enzymes involved in metabolic pathways. Key reactions include:

  • Acetylation Reactions: Coenzyme A is essential for the transfer of acetyl groups to various substrates, which is crucial in metabolic processes such as the citric acid cycle.
  • Fatty Acid Synthesis and Oxidation: It plays a significant role in the synthesis and degradation of fatty acids, facilitating the conversion of acyl-CoA to fatty acids .
  • Lipid Metabolism: Coenzyme A trilithium salt aids in the metabolism of lipids by acting on acyl groups, thereby influencing energy production and storage.

The applications of coenzyme A trilithium salt are diverse and significant:

  • Biochemical Research: It is widely used in laboratories for studying metabolic pathways and enzyme kinetics.
  • Pharmaceutical Development: Due to its critical role in metabolism, it has potential applications in drug development targeting metabolic disorders.
  • Nutritional Supplements: Coenzyme A trilithium salt is also explored for its potential benefits in dietary supplements aimed at enhancing metabolic health .

Studies on the interactions of coenzyme A trilithium salt with other biomolecules have revealed insights into its functional dynamics:

  • Enzyme Interactions: Research indicates that coenzyme A trilithium salt interacts with various enzymes, influencing their activity and stability.
  • Metabolic Pathways: Interaction studies highlight its role in coordinating multiple metabolic pathways, particularly those related to energy metabolism and lipid biosynthesis .

Coenzyme A trilithium salt has several similar compounds that share structural or functional characteristics. Here are some notable comparisons:

Compound NameMolecular FormulaKey FunctionsUnique Aspects
Acetyl-Coenzyme AC23H38N7O17P3SAcetylation reactionsDirectly involved in acetyl group transfer
Butyryl-Coenzyme AC25H44N7O17P3SFatty acid metabolismSpecificity for butyric acid derivatives
Succinyl-Coenzyme AC24H41N7O17P3STCA cycle intermediaryInvolved in succinylation reactions

Coenzyme A trilithium salt stands out due to its unique lithium ion incorporation, which may enhance its solubility and reactivity compared to other forms of coenzyme A derivatives. This property can influence its application in biochemical research and therapeutic contexts .

The Five-Step Canonical Biosynthetic Pathway

Coenzyme A trilithium salt biosynthesis follows a universally conserved five-step enzymatic pathway that converts pantothenate (vitamin B5) into the essential cofactor [2] [3]. This pathway represents one of the most fundamental metabolic processes in all living organisms, with approximately 4% of all known enzymes requiring coenzyme A as an obligate cofactor [3]. The biosynthetic route involves five sequential enzymatic reactions that progressively build the complex molecular structure of coenzyme A from simple precursors including pantothenate, cysteine, and adenosine triphosphate [2] [3].

The overall pathway proceeds through distinct intermediates: pantothenate is first phosphorylated to 4'-phosphopantothenate, which then undergoes conjugation with cysteine to form 4'-phosphopantothenoylcysteine [14]. This intermediate is subsequently decarboxylated to produce 4'-phosphopantetheine, followed by adenylation to generate dephospho-coenzyme A, and finally phosphorylation to yield the mature coenzyme A molecule [14]. The conservation of this pathway across prokaryotes and eukaryotes demonstrates its fundamental importance in cellular metabolism [3].

Pantothenate Kinase as the Rate-Limiting Enzyme

Pantothenate kinase represents the primary regulatory enzyme in coenzyme A biosynthesis, catalyzing the phosphorylation of pantothenate to 4'-phosphopantothenate using adenosine triphosphate as the phosphate donor [4] [25]. This enzyme functions as the rate-limiting step in the pathway and serves as the major control point for coenzyme A production in cells [4]. Kinetic studies have revealed that pantothenate kinase operates through an ordered kinetic mechanism with adenosine triphosphate binding first, followed by pantothenate [25].

The enzyme exhibits distinct kinetic parameters across different isoforms, with pantothenate kinase type 3 showing a Michaelis constant for adenosine triphosphate of 311 ± 53 µM and for pantothenate of 14 ± 0.1 µM [25]. The catalytic efficiency varies significantly among the three human pantothenate kinase isoforms, with each displaying different sensitivities to feedback inhibition by acetyl-coenzyme A [25]. This regulatory mechanism ensures that coenzyme A biosynthesis responds appropriately to cellular energy status and metabolic demands.

ParameterPantothenate Kinase Type 3Unit
Michaelis constant (adenosine triphosphate)311 ± 53µM
Michaelis constant (pantothenate)14 ± 0.1µM
Catalytic rate constant2.9s⁻¹

Feedback inhibition by coenzyme A and its derivatives represents the primary regulatory mechanism controlling pantothenate kinase activity [4] [24]. Under physiological conditions, the enzyme is subject to strong inhibition by acetyl-coenzyme A, which binds to an allosteric site distinct from the active site [25]. This inhibition pattern ensures that coenzyme A production decreases when cellular levels are sufficient, preventing wasteful overproduction of this essential cofactor [4].

Phosphopantothenoylcysteine Synthase

Phosphopantothenoylcysteine synthase catalyzes the second step of coenzyme A biosynthesis, forming an amide bond between 4'-phosphopantothenate and cysteine in a nucleotide-dependent reaction [5] [26]. The enzyme utilizes cytidine triphosphate in bacterial systems and adenosine triphosphate in mammalian systems as the energy source for this condensation reaction [5]. This difference in nucleotide specificity represents one of the key distinctions between prokaryotic and eukaryotic coenzyme A biosynthesis.

Detailed kinetic analysis of phosphopantothenoylcysteine synthase from Enterococcus faecalis has revealed a complex Bi Uni Uni Bi Ping Pong mechanism [26]. The enzyme exhibits Michaelis constants of 156 µM for cytidine triphosphate, 17 µM for 4'-phosphopantothenate, and 86 µM for cysteine, with a catalytic rate constant of 2.9 s⁻¹ [26]. The reaction proceeds through formation of a 4'-phosphopantothenoyl cytidylate intermediate, which subsequently reacts with cysteine to produce the final product and cytidine monophosphate [26].

SubstrateMichaelis ConstantUnit
Cytidine triphosphate156µM
4'-Phosphopantothenate17µM
Cysteine86µM

The structural organization of phosphopantothenoylcysteine synthase varies across different organisms, with bacterial systems often expressing this activity as part of a bifunctional enzyme complex [14]. In contrast, mammalian systems typically express phosphopantothenoylcysteine synthase as a monofunctional enzyme with distinct regulatory properties [5]. This organizational diversity reflects evolutionary adaptations to different cellular environments and metabolic requirements.

Phosphopantothenoylcysteine Decarboxylase

Phosphopantothenoylcysteine decarboxylase catalyzes the removal of the carboxyl group from the cysteine moiety of 4'-phosphopantothenoylcysteine to generate 4'-phosphopantetheine [6]. This enzyme belongs to the flavin-dependent cysteine decarboxylase family and utilizes a tightly bound flavin adenine dinucleotide cofactor to facilitate the decarboxylation reaction [6]. The catalytic mechanism involves initial oxidation of the substrate thiol to a thioaldehyde intermediate, which serves to delocalize the charge developed during the subsequent decarboxylation step [6].

The enzyme mechanism proceeds through formation of an enethiolate intermediate that requires protonation by an active site acid residue for completion of the reaction [6]. Cysteine 173 serves as the critical protonating residue in human phosphopantothenoylcysteine decarboxylase, distinguishing this enzyme from related oxidative decarboxylases that lack this reductive step [6]. Site-directed mutagenesis studies have confirmed the essential role of this residue in the overall catalytic mechanism [6].

Mechanistic studies using cyclopropyl-substituted substrate analogs have provided detailed insights into the enzyme's catalytic cycle [6]. These investigations have demonstrated that the enzyme can be trapped in intermediate states, allowing direct observation of the enethiolate species that forms during the decarboxylation process [6]. Such mechanistic understanding has proven valuable for developing potential inhibitors and understanding the evolutionary relationships among flavin-dependent decarboxylases [6].

Phosphopantetheine Adenylyltransferase

Phosphopantetheine adenylyltransferase catalyzes the penultimate step in coenzyme A biosynthesis by transferring an adenylyl group from adenosine triphosphate to 4'-phosphopantetheine, generating dephospho-coenzyme A and pyrophosphate [8] [9]. This enzyme exists as a hexameric complex in bacterial systems and exhibits half-the-sites reactivity, wherein only three of the six subunits are active simultaneously [9] [10]. The structural organization of the hexamer allows for cooperative interactions between subunits that modulate enzyme activity and substrate binding [8].

Kinetic analysis has revealed that phosphopantetheine adenylyltransferase operates through a random bi-bi mechanism, with all substrates and products capable of binding to the free enzyme [8]. The enzyme exhibits significant product inhibition, particularly by coenzyme A, which competes with both adenosine triphosphate and 4'-phosphopantetheine binding [8]. This inhibition pattern suggests that phosphopantetheine adenylyltransferase may serve as a secondary regulatory point in the coenzyme A biosynthetic pathway [8].

LigandBinding AffinityMechanism
Adenosine triphosphateHighSubstrate binding
4'-PhosphopantetheineModerateSubstrate binding
Coenzyme AHighCompetitive inhibition

The crystal structure of phosphopantetheine adenylyltransferase reveals a dinucleotide-binding fold similar to that found in class I aminoacyl-transfer ribonucleic acid synthetases [10]. This structural similarity suggests evolutionary relationships between these enzyme families and provides insights into the catalytic mechanism [10]. The enzyme's active site architecture supports nucleophilic attack by 4'-phosphopantetheine on the α-phosphate of adenosine triphosphate without requiring direct participation of enzyme functional groups in the chemical reaction [10].

Dephosphocoenzyme A Kinase

Dephosphocoenzyme A kinase catalyzes the final step of coenzyme A biosynthesis by phosphorylating the 3'-hydroxyl group of the ribose moiety in dephospho-coenzyme A using adenosine triphosphate as the phosphate donor [11] [27]. This enzyme is found as a standalone protein in bacterial systems but exists as part of a bifunctional coenzyme A synthase in mammalian cells, where it is fused with phosphopantetheine adenylyltransferase activity [11] [14].

The enzyme exhibits broad nucleotide specificity, with some variants capable of utilizing guanosine triphosphate as an alternative phosphate donor [27]. Thermophilic dephosphocoenzyme A kinase from Thermotoga kodakarensis demonstrates particularly high catalytic activity, with a catalytic rate constant of 5.57 s⁻¹ for dephospho-coenzyme A and 6.68 s⁻¹ for guanosine triphosphate [27]. The enzyme displays optimal activity at elevated temperatures and pH values, reflecting its thermophilic origin [27].

Source OrganismSubstrateCatalytic Rate ConstantMichaelis Constant
Thermotoga kodakarensisDephospho-coenzyme A5.57 s⁻¹0.14 mM
Thermotoga kodakarensisGuanosine triphosphate6.68 s⁻¹0.26 mM
Mycobacterium tuberculosisDephospho-coenzyme A0.029 s⁻¹0.035 mM

The structural organization of dephosphocoenzyme A kinase reveals similarity to nucleoside kinases and other P-loop-containing nucleotide triphosphate hydrolases [11]. The enzyme contains a Walker A motif in its amino-terminal region that is essential for adenosine triphosphate binding and catalysis [11]. Despite low sequence similarity to other kinases, the three-dimensional structure demonstrates clear evolutionary relationships within the nucleotide kinase superfamily [11].

Regulatory Mechanisms in Coenzyme A Biosynthesis

Coenzyme A biosynthesis is subject to multiple layers of regulation that ensure appropriate production levels in response to cellular metabolic demands [12] [24]. The primary regulatory mechanism involves feedback inhibition at the pantothenate kinase step, where the end product coenzyme A and its acetylated derivative exert negative feedback control [4] [12]. This regulation is complemented by transcriptional control mechanisms that modulate expression of biosynthetic enzymes in response to cellular stress and nutritional status [12].

At the enzymatic level, regulation occurs through allosteric interactions between coenzyme A derivatives and multiple enzymes in the pathway [12] [25]. Pantothenate kinase isoforms exhibit differential sensitivity to acetyl-coenzyme A inhibition, with type I and type II enzymes showing strong feedback inhibition while type III enzymes display reduced sensitivity under certain conditions [24] [25]. This isoform-specific regulation allows for fine-tuned control of coenzyme A production in different cellular compartments and metabolic states [12].

Transcriptional regulation involves multiple signaling pathways including MYC, p53, peroxisome proliferator-activated receptor α, PTEN-induced kinase 1, and insulin signaling through phosphoinositide 3-kinase and protein kinase B [12]. These pathways respond to diverse cellular conditions including oxidative stress, nutrient availability, and growth factor signaling to modulate coenzyme A biosynthetic capacity [12]. The integration of these regulatory signals ensures that coenzyme A production matches cellular metabolic requirements [12].

4'-Phosphopantetheine as a Nexus Metabolite

4'-Phosphopantetheine occupies a central position in coenzyme A biosynthesis as the immediate precursor to dephospho-coenzyme A and serves as a branch point for multiple metabolic pathways [13] [14]. This metabolite can be generated through the canonical biosynthetic pathway via decarboxylation of 4'-phosphopantothenoylcysteine or through alternative routes involving pantetheine phosphorylation [13]. The dual origin of 4'-phosphopantetheine provides metabolic flexibility and allows for coenzyme A production even when the canonical pathway is impaired [14].

The conversion of 4'-phosphopantetheine to dephospho-coenzyme A is catalyzed by phosphopantetheine adenylyltransferase and represents a key regulatory point in the pathway [13]. This step is subject to product inhibition by coenzyme A and can serve as a backup regulatory mechanism when pantothenate kinase regulation is insufficient [8]. The accumulation of 4'-phosphopantetheine under certain conditions can drive increased coenzyme A synthesis through mass action effects [4].

Beyond its role in coenzyme A biosynthesis, 4'-phosphopantetheine serves as the prosthetic group for acyl carrier proteins and peptidyl carrier proteins involved in fatty acid synthesis and nonribosomal peptide synthesis [13]. This dual function highlights the metabolite's importance as a nexus between primary and secondary metabolism [13]. The competition between these pathways for 4'-phosphopantetheine may represent an additional regulatory mechanism linking coenzyme A biosynthesis to broader metabolic network dynamics [13].

Alternative Biosynthetic Pathways

Alternative pathways for coenzyme A biosynthesis provide metabolic flexibility when the canonical five-step pathway is compromised or when specific precursors are available [14]. The most significant alternative route involves the conversion of extracellular pantethine to coenzyme A through the final two enzymatic steps of the canonical pathway, bypassing the early steps that require pantothenate kinase activity [14]. This salvage pathway becomes particularly important when pantothenate kinase is inhibited or when pantethine is available as a nutrient source [14].

The pantethine salvage pathway involves initial reduction of the disulfide bond in pantethine to generate pantetheine, followed by phosphorylation by pantetheine kinase to produce 4'-phosphopantetheine [14]. This intermediate then enters the canonical pathway at the phosphopantetheine adenylyltransferase step, proceeding through dephospho-coenzyme A to mature coenzyme A [14]. The pathway provides a mechanism for maintaining coenzyme A levels under conditions where de novo biosynthesis is impaired [14].

Additional alternative pathways may exist in specialized organisms or under specific environmental conditions, though these remain less well characterized [22]. Comparative genomic analyses have revealed variations in coenzyme A biosynthetic gene organization across different taxa, suggesting the possibility of alternative enzymatic routes or regulatory mechanisms [22]. These variations may represent evolutionary adaptations to specific ecological niches or metabolic requirements [22].

Synthetic Pathways for Coenzyme A Production

One-Carbon Assimilation Strategies

One-carbon assimilation strategies represent innovative approaches for coenzyme A production from simple carbon sources such as carbon dioxide, methanol, and formaldehyde [15] [18]. These approaches aim to develop sustainable biotechnological processes that can convert abundant one-carbon feedstocks into valuable metabolites including coenzyme A and its derivatives [15]. The strategies typically involve engineering novel enzymatic pathways that can efficiently fix and assimilate one-carbon units into more complex molecular structures [18].

The development of one-carbon assimilation pathways requires sophisticated enzyme engineering to create novel biocatalysts capable of catalyzing thermodynamically challenging carbon-carbon bond formation reactions [18]. Computational protein design has enabled the creation of carboligases with enhanced activity for one-carbon condensation reactions, providing the foundation for synthetic metabolic pathways [18]. These engineered enzymes exhibit dramatically improved catalytic efficiency compared to their natural counterparts [18].

EnzymeActivity ImprovementCatalytic EfficiencyApplication
Engineered glycolyl-coenzyme A synthase100,000-fold switch40-fold higher than natural enzymesOne-carbon fixation
Modified oxalyl-coenzyme A decarboxylase200-fold increaseSuperior to natural condensation enzymesFormaldehyde condensation

The implementation of one-carbon assimilation strategies in biotechnological applications requires careful optimization of enzyme expression levels and reaction conditions [18]. Studies have demonstrated that balanced expression of pathway enzymes is critical for achieving high product yields, with certain enzymes requiring lower expression levels to prevent pathway bottlenecks [18]. These findings provide important guidance for the industrial application of one-carbon assimilation technologies [18].

Synthetic Acetyl-Coenzyme A Pathway

The Synthetic Acetyl-Coenzyme A pathway represents a breakthrough in metabolic engineering that enables the production of acetyl-coenzyme A from one-carbon resources through a novel three-step enzymatic route [15] [16]. This pathway utilizes engineered glycolaldehyde synthase to condense two formaldehyde molecules into glycolaldehyde, followed by conversion to acetyl-phosphate via phosphoketolase, and finally to acetyl-coenzyme A through phosphotransacetylase [15]. The pathway represents the shortest known route for acetyl-coenzyme A biosynthesis from one-carbon sources [15].

The key innovation in the Synthetic Acetyl-Coenzyme A pathway involves the engineering of glycolaldehyde synthase to achieve more than 70-fold improvement in catalytic activity [15] [16]. This enhancement was accomplished through structure-guided enzyme design that optimized the enzyme's ability to condense formaldehyde molecules while maintaining stability and specificity [15]. The engineered enzyme enables efficient carbon-carbon bond formation from simple one-carbon precursors [16].

The pathway demonstrates several advantageous characteristics including adenosine triphosphate independence, complete carbon conservation, and oxygen insensitivity [15]. These properties make it particularly attractive for biotechnological applications where energy efficiency and carbon atom economy are important considerations [15]. In vitro demonstrations have achieved carbon yields of approximately 50%, confirming the pathway's practical feasibility [15].

Chemoenzymatic Preparation Methods

Chemoenzymatic preparation methods combine chemical and enzymatic steps to achieve efficient coenzyme A synthesis from readily available precursors [19] [20]. These approaches typically involve chemical reduction of disulfide-containing precursors followed by enzymatic conversion through the coenzyme A biosynthetic pathway [19]. The methods offer advantages including high yields, mild reaction conditions, and the ability to scale production for research and industrial applications [19].

A particularly effective chemoenzymatic approach utilizes pantethine as the starting material, which undergoes chemical reduction using glutathione in the presence of glutathione reductase and nicotinamide adenine dinucleotide regeneration systems [19]. The resulting pantetheine is then converted to coenzyme A through a three-enzyme cascade comprising pantothenate kinase, phosphopantetheine adenylyltransferase, and dephosphocoenzyme A kinase [19]. This one-pot reaction achieves complete conversion with a titer of approximately 2 millimolar (1.5 g/L) in a 0.1 mL reaction system within 2 hours [19].

ParameterValueUnit
Reaction time2hours
Product titer2.0mM
Product concentration1.5g/L
Reaction volume0.1mL

The use of thermophilic enzymes in chemoenzymatic preparation offers additional advantages including simplified purification procedures and enhanced stability under reaction conditions [20]. Thermophilic pantothenate kinase, phosphopantetheine adenylyltransferase, and dephosphocoenzyme A kinase can be readily purified through heat treatment of crude lysates, reducing the time and cost associated with enzyme preparation [20]. These enzymes maintain high activity at elevated temperatures and exhibit improved resistance to chemical denaturation [20].

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

7

Exact Mass

785.1397455 g/mol

Monoisotopic Mass

785.1397455 g/mol

Heavy Atom Count

51

Appearance

Assay:≥95%A crystalline solid

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

18439-24-2

Dates

Last modified: 08-15-2023

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